molecular formula C14H18N2O2 B7494659 2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole

2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole

Cat. No. B7494659
M. Wt: 246.30 g/mol
InChI Key: CINYJUGTPIFJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole, commonly known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzoxazole derivatives and has been found to possess several pharmacological properties that make it a promising candidate for drug development.

Mechanism of Action

DMXB-A exerts its pharmacological effects by binding to and activating the α7 nAChR, which leads to the release of neurotransmitters such as acetylcholine and glutamate. This activation has been found to enhance cognitive function, including learning and memory, and has also been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
DMXB-A has been found to possess several biochemical and physiological effects, including enhancing cognitive function, reducing inflammation, and improving synaptic plasticity. It has also been shown to have neuroprotective effects and to promote the survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of DMXB-A for lab experiments is its high potency and selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in cognitive processes. However, one limitation is that it can be difficult to synthesize and purify, which can limit its availability for research.

Future Directions

There are several future directions for research on DMXB-A, including further exploring its potential therapeutic applications in cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, research could focus on developing more efficient synthesis methods for DMXB-A and other benzoxazole derivatives, as well as investigating its potential as a tool for studying the α7 nAChR and other related receptors. Finally, research could focus on identifying potential drug candidates based on the structure of DMXB-A and other benzoxazole derivatives.

Synthesis Methods

DMXB-A can be synthesized using various methods, including the reaction of 2-amino-5-methylphenol with 2-bromoacetophenone in the presence of potassium carbonate, followed by the reaction with 2,5-dimethylmorpholine in the presence of sodium hydride. The compound can also be synthesized using other methods such as the reaction of 2-amino-5-methylphenol with 2-chloro-1-(2,5-dimethylmorpholin-4-yl)ethanone in the presence of potassium carbonate.

Scientific Research Applications

DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It has been found to possess several pharmacological properties, including agonistic activity at the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive processes such as learning and memory.

properties

IUPAC Name

2-[(2,5-dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-9-17-11(2)7-16(10)8-14-15-12-5-3-4-6-13(12)18-14/h3-6,10-11H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINYJUGTPIFJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CO1)C)CC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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